N1-Ethyl vs. N1-Unsubstituted Pyrazole: 6.5-Fold Potency Gain in ALK2 (R206H) Inhibition
In the head-to-head SAR study of RK-59638 derivatives, N-alkylation at the pyrazole N2 position (corresponding to the N1 position in the target building block nomenclature) with an ethyl group yielded compound 2a with an ALK2 (R206H) IC₅₀ of 94.3 nM, representing an approximately 6.5-fold improvement over the unsubstituted parent RK-59638 (IC₅₀ = 683.7 nM) [1]. Critically, identical ethyl substitution at the alternative pyrazole nitrogen (N1, compound 2b) resulted in complete loss of inhibitory activity, confirming that the N-ethyl substituent must occupy the position corresponding to N1 of the target building block [1]. Further optimization incorporating this ethyl-pyrazole scaffold into RK-71807 achieved an ALK2 (R206H) IC₅₀ of 9.4 nM, a 70-fold gain over RK-59638 and a 2-fold improvement over the clinical-stage reference inhibitor LDN-193189 (IC₅₀ = 20 nM) [1]. The N1-methyl analog building block (CAS 1513050-52-6) lacks the ethyl group's contribution to reduced planarity and hydrophobic packing against Val222 and Tyr219, both identified in the co-crystal structure as critical for potency [2].
| Evidence Dimension | ALK2 (R206H) enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | N1-ethyl derivative 2a: IC₅₀ = 94.3 nM; final optimized inhibitor RK-71807 (incorporating this building block): IC₅₀ = 9.4 nM |
| Comparator Or Baseline | Unsubstituted parent RK-59638: IC₅₀ = 683.7 nM; N1-ethyl isomer 2b (ethyl at alternative pyrazole nitrogen): complete loss of activity; LDN-193189: IC₅₀ = 20 nM |
| Quantified Difference | 6.5-fold improvement (2a vs. RK-59638); 70-fold improvement (RK-71807 vs. RK-59638); 2-fold improvement (RK-71807 vs. LDN-193189); complete activity loss (2b vs. RK-59638) |
| Conditions | In vitro enzymatic assay using recombinant ALK2 kinase domain (R206H mutant, residues 201–499) expressed in baculovirus system; buffer conditions as described in Sato et al. 2020 (ACS Omega) |
Why This Matters
Procurement of the N1-methyl analog (CAS 1513050-52-6) instead of the N1-ethyl building block is predicted to yield final compounds with ≥6.5-fold lower ALK2 inhibitory potency, directly compromising lead optimization campaigns targeting FOP or DIPG.
- [1] Sato, T., Sekimata, K., Sakai, N., Watanabe, H., Mishima-Tsumagari, C., Taguri, T., Matsumoto, T., Fujii, Y., Handa, N., Tanaka, A., Shirouzu, M., Yokoyama, S. (2020). Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors. ACS Omega, 5(19), 11025–11038. (Data: 2a IC₅₀ = 94.3 nM, RK-59638 IC₅₀ = 683.7 nM, 2b complete loss, RK-71807 IC₅₀ = 9.4 nM, LDN-193189 IC₅₀ = 20 nM.) View Source
- [2] Sato, T. et al. (2020). ACS Omega, 5(19), 11025–11038. (Hydrophobic packing with Val222/Tyr219 identified from PDB 6ACR co-crystal structure; reduced planarity from ethyl group confirmed by X-ray analysis.) View Source
